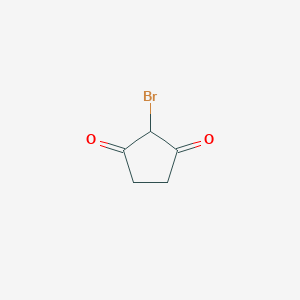

2-Bromocyclopentane-1,3-dione

Description

Contextualization within Halogenated Cyclopentane (B165970) Derivatives

Halogenated cyclopentane derivatives are a class of cyclic organic compounds that have found applications in various fields, including pharmaceutical and materials science. ontosight.ai The introduction of a halogen atom, such as bromine, onto a cyclopentane ring significantly influences the molecule's physical and chemical properties, including its reactivity and stability. ontosight.aigoogle.com

The direct halogenation of cyclopentane and its derivatives has been a subject of study, with processes developed to control the extent of halogenation and avoid the formation of highly halogenated byproducts. google.com In the case of 2-bromocyclopentane-1,3-dione, the bromine atom is strategically positioned between two carbonyl groups, which enhances its electrophilicity at adjacent carbons due to both steric bulk and electronic effects. This contrasts with other halogenated cyclopentanes where the halogen's position might not be as activated. The preparation of various functionalized cyclopentane derivatives often involves halogenation as a key step, although the synthesis of specific isomers can be challenging. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Significance in Organic Synthesis and Chemical Methodology Development

The primary significance of this compound lies in its utility as a building block in organic synthesis. The presence of the bromine atom, a good leaving group, allows for a variety of chemical transformations.

Key reaction types involving this compound include:

Nucleophilic Substitution: The bromine atom can be readily displaced by a range of nucleophiles, such as amines and thiols, to generate new substituted cyclopentane derivatives.

Reduction: The dione (B5365651) can be reduced to form cyclopentane-1,3-dione or other reduced derivatives.

Oxidation: The compound can be oxidized to yield more oxidized cyclopentane products.

Cross-Coupling Reactions: The reactivity of the bromine substituent makes it a suitable precursor for cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds.

The development of synthetic methodologies often relies on versatile reagents like this compound to explore new reaction pathways and construct complex molecular architectures. Its predictable reactivity makes it a valuable tool for chemists aiming to develop novel synthetic strategies.

Overview of Research Trajectories on β-Diketones and Halogenation

β-Diketones are a crucial class of organic compounds known for their diverse applications, including in the synthesis of pharmaceuticals and as ligands in coordination chemistry. mdpi.comacs.orgresearchgate.net The acidity of the α-protons and the ability to exist in keto-enol tautomers are defining features of β-diketones, contributing to their versatile reactivity.

Research into the halogenation of β-diketones has been a significant area of investigation. The introduction of halogen atoms into β-diketone structures can enhance their stability and modify their pharmacokinetic properties, making them valuable in medicinal chemistry. mdpi.com The synthesis of halogenated β-diketones can be achieved through various methods, including the electrophilic bromination of the parent β-diketone using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). This reaction is typically regioselective due to the electron-withdrawing nature of the dione group, which directs halogenation to the α-position.

Recent research continues to explore new methods for synthesizing halogenated β-diketones and their applications. mdpi.com The study of their coordination chemistry, for instance with copper, has revealed the important role of halogen bonds in their structural landscape. acs.orgresearchgate.net The versatility of the β-diketone scaffold allows for extensive modification, making it a continued focus for the design of novel compounds with specific properties. researchgate.net

Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₅H₅BrO₂ | nih.gov |

| Molecular Weight | 177.00 g/mol | nih.gov |

| CAS Number | 14203-24-8 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

Spectroscopic Data for this compound

| Type | Data |

| ¹H-NMR (300 MHz, DMSO-d6) | δ = 7.82 (br 1H, OH), 2.53 (s, 4H, CH₂) ppm |

| ¹³C-NMR (75 MHz, DMSO-d6) | δ = 191.38, 94.79, 30.25 ppm |

Source: rsc.org

Structure

2D Structure

Propriétés

IUPAC Name |

2-bromocyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCQYLERXSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344955 | |

| Record name | 2-Bromocyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14203-24-8 | |

| Record name | 2-Bromocyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromocyclopentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromocyclopentane 1,3 Dione

Direct Bromination Approaches

Direct bromination methods introduce a bromine atom at the C2 position of the cyclopentane-1,3-dione ring. This position is highly activated by the two adjacent carbonyl groups.

N-Bromosuccinimide (NBS) is a common and effective reagent for the synthesis of α-bromo ketones. imperial.edu Its use in the preparation of 2-bromocyclopentane-1,3-dione offers a controlled and selective method for bromination. masterorganicchemistry.com The reaction is typically carried out by treating cyclopentane-1,3-dione with NBS in a suitable solvent. Unlike molecular bromine (Br₂), which can sometimes lead to over-bromination, NBS provides a low, steady concentration of bromine, which allows for more precise control over the reaction. masterorganicchemistry.com The reaction's success is often dependent on factors such as the choice of solvent and reaction temperature. imperial.edu Polar aprotic solvents are often employed to facilitate the reaction. imperial.edu

The direct bromination of cyclopentane-1,3-dione proceeds through an electrophilic substitution mechanism. The key steps are:

Enolate Formation : The process begins with the deprotonation of the α-hydrogen at the C2 position of cyclopentane-1,3-dione. This is possible due to the acidity of the proton situated between the two carbonyl groups. A base, or even the solvent, can facilitate this step, leading to the formation of a resonance-stabilized enolate.

Electrophilic Attack : The enolate, a potent nucleophile, then attacks the electrophilic bromine source (either Br₂ or NBS). In the case of NBS, it serves as a source of electrophilic bromine.

Tautomerization : This electrophilic attack results in the formation of a bromo-enol intermediate, which then tautomerizes to the final, more stable keto form, yielding this compound.

The high regioselectivity of this reaction is attributed to the electron-withdrawing nature of the dione (B5365651) functionality, which specifically directs bromination to the α-position. While NBS is also known to participate in radical chain reactions, particularly for allylic and benzylic brominations, the bromination of β-dicarbonyl compounds like cyclopentane-1,3-dione predominantly follows the ionic, enolate-based pathway. imperial.edulibretexts.org

Precursor-Based Synthesis

The most widely reported method for synthesizing this compound involves the direct derivatization of cyclopentane-1,3-dione. google.com This precursor is a cyclic β-dicarbonyl compound that serves as the foundational structure for the target molecule. nih.govchemicalbook.com The synthesis is achieved by reacting cyclopentane-1,3-dione with a brominating agent. A specific example involves the dropwise addition of molecular bromine (Br₂) to a solution of cyclopentane-1,3-dione in acetic acid. google.com The reaction is typically stirred at room temperature, leading to the formation of the product as a solid that can be collected by filtration. google.com

Below is a table summarizing a typical reaction based on this precursor.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product |

| Cyclopentane-1,3-dione | Bromine (Br₂) | Acetic Acid | 45 min | This compound |

This table presents a representative synthesis for this compound.

Synthesis of this compound via halogen exchange reactions, such as the Finkelstein reaction, is a theoretically plausible but less commonly documented route. This method would involve starting with a different 2-halocyclopentane-1,3-dione, such as the 2-chloro derivative, and treating it with a bromide salt (e.g., sodium bromide or lithium bromide) in a suitable solvent like acetone. The thermodynamic driving force for such a reaction would depend on the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting inorganic halide salt. While this strategy is a cornerstone in alkyl halide synthesis, its specific application for producing this compound is not prominently featured in the literature, suggesting that direct bromination of the dione precursor is more efficient and straightforward.

Advanced Synthetic Strategies

While direct bromination of cyclopentane-1,3-dione is the standard, modern organic synthesis continuously seeks more efficient, milder, and environmentally benign methods. Transition metal-catalyzed C-H activation is an advanced strategy for forming carbon-halogen bonds. acs.org For instance, copper-catalyzed reactions have been developed for the selective bromination of C(sp³)–H bonds. nih.gov These methods often employ a directing group to guide the halogenation to a specific site on a molecule. acs.orgnih.gov

Although direct C-H bromination of the unsubstituted cyclopentane-1,3-dione at the C2 position is already highly efficient, advanced strategies could potentially be applied to more complex substrates where the dione moiety is part of a larger molecule and other reactive sites are present. For example, electrochemical methods have been developed for the deconstructive functionalization of cycloalkanols, generating distally functionalized ketones through alkoxy radical intermediates. acs.org While not a direct synthesis of the title compound, these advanced methodologies highlight the ongoing evolution of synthetic chemistry that could, in principle, be adapted for the synthesis of bromo-diones under specific contexts. However, for the straightforward preparation of this compound, direct bromination remains the most practical and widely used approach.

Catalytic Approaches to α-Bromination of Dicarbonyls

The α-bromination of 1,3-dicarbonyl compounds is a crucial transformation, yielding versatile building blocks for organic synthesis. sorbonne-universite.fr Traditional methods often utilize stoichiometric amounts of bromine, but modern approaches favor catalytic systems to improve efficiency and reduce the use of hazardous reagents. A common brominating agent in these catalytic cycles is N-Bromosuccinimide (NBS).

Several catalytic systems have been developed for this purpose. Lewis acids, for instance, have been shown to effectively catalyze the α-halogenation of 1,3-dicarbonyls. nih.gov One mild and rapid protocol employs magnesium perchlorate (B79767) (Mg(ClO₄)₂) in conjunction with NBS for the monobromination of α-unsubstituted β-keto esters. nih.govresearchgate.net

Organocatalysis offers an alternative, metal-free approach. Thioglycoluril derivatives have emerged as highly efficient hydrogen-bonding organocatalysts. sorbonne-universite.fr In the presence of a catalytic amount of thioglycoluril, various 1,3-dicarbonyl compounds react with NBS to afford α-monobrominated products exclusively and in excellent yields (80-99%). sorbonne-universite.fr The reaction proceeds rapidly, often within minutes, at room temperature. sorbonne-universite.fr

Biomimetic catalysis provides another advanced strategy. Nonheme iron catalysts have been designed to mimic the function of heme-dependent haloperoxidases. These catalysts can perform the bromination of substrates like 1,3-cyclopentanedione (B128120) using hydrogen peroxide under acidic conditions, showcasing a green chemistry approach. nih.gov

| Catalyst System | Substrate Type | Brominating Agent | Key Findings | Reference |

|---|---|---|---|---|

| Mg(ClO₄)₂ (Lewis Acid) | 1,3-Dicarbonyls, β-Keto Esters | NBS | Provides mild and fast monobromination. | nih.govresearchgate.net |

| Thioglycoluril (Organocatalyst) | 1,3-Diketones, β-Keto Esters | NBS | Rapid and highly selective for α-monobromination with excellent yields (80-99%). | sorbonne-universite.fr |

| [Fe(TPY)Br₃] (Biomimetic) | 1,3-Cyclopentanedione, Arenes | H₂O₂ / NH₄Br | Mimics haloperoxidase for efficient bromination under mild conditions. | nih.gov |

Reactivity and Reaction Mechanisms of 2 Bromocyclopentane 1,3 Dione

Nucleophilic Substitution Reactions

2-Bromocyclopentane-1,3-dione readily undergoes nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. This reactivity is central to its application as a building block in the synthesis of more complex molecules.

Bromine as a Leaving Group in Substitution Pathways

The bromine atom in this compound serves as an effective leaving group in nucleophilic substitution reactions. Its ability to depart is significantly enhanced by the electronic influence of the adjacent carbonyl groups. The strong electron-withdrawing effect of the dione (B5365651) moiety makes the alpha-carbon more electrophilic and stabilizes the transition state of the substitution reaction, thereby increasing the reactivity of the C-Br bond. This enhanced reactivity allows for substitutions with nucleophiles such as amines and thiols to proceed under mild conditions, often with high yields. For instance, reactions with amines can yield the corresponding 2-aminocyclopentane-1,3-dione derivatives efficiently.

Investigation of SN1, SN2, and SNi Mechanisms

The mechanism of nucleophilic substitution at the C2 position of this compound is heavily influenced by its molecular structure. The substrate is a secondary alkyl halide, but the presence of the α-carbonyl groups is the deciding factor for the operative pathway.

SN2 Mechanism: The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is the most probable pathway for reactions of this compound with most nucleophiles. libretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous breaking of the carbon-bromine bond and formation of the new carbon-nucleophile bond. libretexts.orgmasterorganicchemistry.com The electron-withdrawing carbonyl groups stabilize the pentacoordinate transition state, lowering the activation energy for this pathway. This results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgmasterorganicchemistry.com

SN1 Mechanism: An SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is considered unlikely for this compound. This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comutsunomiya-u.ac.jp A carbocation adjacent to an electron-withdrawing carbonyl group would be highly destabilized, making its formation energetically unfavorable. Therefore, the SN1 pathway is not a significant contributor to the reactivity of this compound.

SNi Mechanism: The SNi (Substitution, Nucleophilic, internal) mechanism is a less common pathway that leads to retention of configuration. It typically involves the formation of an intimate ion pair, often facilitated by reagents like thionyl chloride (SOCl₂), where a part of the reagent that first attaches to the substrate later acts as the nucleophile. dalalinstitute.com While plausible under specific conditions, it is not the general mechanism for substitution reactions of this compound with common nucleophiles.

Below is an interactive data table comparing the key features of the SN1 and SN2 mechanisms in the context of this compound.

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound |

| Kinetics | First-order: Rate = k[Substrate] youtube.com | Second-order: Rate = k[Substrate][Nucleophile] youtube.com | The reaction rate is expected to depend on both reactants, favoring the SN2 pathway. |

| Mechanism | Two-step (Carbocation intermediate) masterorganicchemistry.com | One-step (Concerted) masterorganicchemistry.com | The concerted SN2 mechanism is favored to avoid the formation of an unstable α-keto carbocation. |

| Stereochemistry | Racemization (mixture of retention and inversion) libretexts.org | Inversion of configuration libretexts.org | Reactions are expected to proceed with inversion of stereochemistry. |

| Substrate Structure | Favored by tertiary > secondary halides masterorganicchemistry.com | Favored by primary > secondary halides masterorganicchemistry.com | While a secondary halide, the electronic activation from the dione functionality strongly favors SN2. |

| Nucleophile | Favored by weak nucleophiles youtube.com | Favored by strong nucleophiles youtube.com | Strong nucleophiles readily react via the SN2 pathway. |

Radical Reactions

Beyond its ionic chemistry, this compound and structurally similar compounds can participate in radical reactions, particularly when subjected to specific catalysts or photochemical activation.

Generation and Fate of Radical Intermediates

Radical intermediates can be generated from bromo-dicarbonyl compounds through several methods. One potential pathway involves a single electron transfer (SET) from a photocatalyst or an electrochemical source to the C-Br bond. kaust.edu.sa This would lead to the homolytic cleavage of the bond, generating a cyclopentane-1,3-dione-2-yl radical and a bromide anion.

Once formed, this carbon-centered radical is a reactive intermediate. dokumen.pub Its fate depends on the reaction conditions but can include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule in the reaction mixture to form cyclopentane-1,3-dione.

Addition to π-systems: It can add to alkenes or alkynes, forming a new C-C bond and generating a new radical species. acs.org

Halogen Abstraction: In the context of C-H functionalization, a C-centered radical generated on a different molecule can abstract the bromine atom from this compound to complete a catalytic cycle. acs.org

Role in C-H Halogenation and Functionalization

Compounds structurally related to this compound, such as N-bromosuccinimide (NBS), are pivotal reagents in radical C-H halogenation reactions. acs.orgnih.gov These reactions allow for the selective functionalization of otherwise unreactive C(sp³)–H bonds. In copper-catalyzed systems, for example, a bromine-containing oxidant is used to generate a reactive nitrogen-centered radical (azide radical from BrN₃ formed in situ). acs.org This radical then abstracts a hydrogen atom from a distal C-H bond of the substrate, creating a C-centered radical. acs.org This C-centered radical is subsequently brominated by a copper-bromide species, which may have originally sourced its bromine from the bromo-dicarbonyl compound, thus propagating a catalytic cycle. acs.org This strategy highlights the role of such compounds as bromine atom transfer agents in sophisticated C-H functionalization protocols. bath.ac.uk

Photochemical Activation and Radical Pathways

Photochemical energy can be used to initiate radical reactions involving alkyl halides. kaust.edu.sa The absorption of light, often in the presence of a photocatalyst, can promote an electron to an excited state. This excited-state species can then engage in a single electron transfer (SET) with the alkyl bromide. kaust.edu.sa For this compound, this would involve the photo-induced cleavage of the C-Br bond to generate the cyclopentane-1,3-dione-2-yl radical. kaust.edu.sa Such radical pathways are distinct from the thermal, ionic mechanisms and can lead to different products and selectivities, enabling transformations such as alkylation and cyclization that are not accessible through ground-state reactivity. kaust.edu.sa

Enolization and Tautomerism

The chemical behavior of this compound is significantly influenced by the principles of tautomerism, a phenomenon where chemical compounds exist as a mixture of two or more interconvertible isomers.

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). masterorganicchemistry.com In most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. masterorganicchemistry.com

However, in β-dicarbonyl compounds, such as 1,3-diketones, the enol form can be significantly stabilized and may even predominate. organicchemistrytutor.comlibretexts.org This increased stability of the enol tautomer is attributed to two primary factors:

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group, creating a stable six-membered pseudo-ring. libretexts.orglibretexts.org

For example, the β-diketone 2,4-pentanedione exists as the enol tautomer approximately 85% of the time in solution under normal conditions. libretexts.orglibretexts.org This equilibrium can be catalyzed by the presence of either acid or base. organicchemistrytutor.com Acid catalysis involves protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org Base catalysis proceeds via the formation of a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom. libretexts.org

Interactive Table: Factors Favoring Enol Tautomer in β-Diketones

| Stabilizing Factor | Description | Consequence |

| Conjugation | The C=C bond of the enol is conjugated with the C=O bond of the second carbonyl group. | Creates a more stable, delocalized π-system. |

| Intramolecular H-Bonding | The -OH group of the enol forms a hydrogen bond with the adjacent carbonyl oxygen. | Forms a stable, low-energy six-membered ring-like structure. |

The introduction of a substituent at the α-carbon (the C2 position) of a β-diketone system, such as the bromine atom in this compound, can significantly alter the position of the keto-enol tautomeric equilibrium. The effect of the substituent is generally a balance of steric and electronic factors. rsc.org

While literature specifically detailing the tautomeric equilibrium of this compound is sparse, the influence can be inferred from studies on related substituted β-diketones.

Electronic Effects: Halogen substituents exert a strong inductive electron-withdrawing effect. Studies on other halogenated β-diketones have shown that this can have a complex influence. For instance, some research suggests that substituents like fluorine and chlorine at the α-position can favor the keto form. mdpi.com The electronegativity of the bromine atom would be expected to influence the acidity of the enolic proton and the stability of the respective tautomers.

Steric Effects: The size of the substituent at the C2 position plays a critical role. Bulky alkyl groups at this position can introduce steric strain that destabilizes the planar enol form, thereby shifting the equilibrium in favor of the non-planar diketo tautomer. rsc.org The bromine atom, with its significant van der Waals radius, could introduce steric hindrance that disfavors the formation of a planar, hydrogen-bonded enol structure.

Therefore, the presence of the bromine atom in this compound introduces competing electronic and steric effects that determine the precise ratio of keto to enol forms at equilibrium.

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound makes it a valuable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C2 position.

The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and requires a base, such as an amine. organic-chemistry.orgmdpi.com

Research has demonstrated that this methodology can be successfully applied to cyclic β-bromodiones. A general method has been developed for the synthesis of enols of cyclic 3-alkynyl-substituted 1,2-diketones via the Sonogashira cross-coupling of the corresponding silyl (B83357) enol ethers of 3-bromo-1,2-diones. researchgate.net In the case of cyclopentane (B165970) systems, the silyl enolate of this compound can be coupled with a variety of substituted acetylenes to give the desired 2-alkynyl-1,3-dione products in good yields. researchgate.net This protocol is noted for its efficiency, achieving yields of up to 93% with short reaction times. researchgate.net

Palladium catalysis is central to many modern synthetic transformations of organic halides. Beyond the Sonogashira reaction, other palladium-catalyzed couplings are effective with substrates like this compound.

One notable example is the Negishi cross-coupling reaction. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. A method has been reported for the palladium-catalyzed Negishi coupling of the silyl-protected 3-bromoenol of 1,2-cyclopentanedione (B1606141) with various primary and secondary alkylzinc reagents. researchgate.net This transformation successfully yields 3-alkyl-substituted 1,2-cyclopentanediones, demonstrating a robust method for creating C(sp²)-C(sp³) bonds at the C2 position. researchgate.net

Interactive Table: Examples of Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type | Citation(s) |

| Sonogashira Coupling | This compound (as enolate), Terminal Alkyne | Palladium complex, Copper(I) co-catalyst, Base | 2-Alkynylcyclopentane-1,3-dione | researchgate.net |

| Negishi Coupling | This compound (as enolate), Organozinc Reagent | Palladium complex | 2-Alkylcyclopentane-1,3-dione | researchgate.net |

While palladium often takes the lead role in cross-coupling reactions, copper plays an indispensable part, particularly in the Sonogashira coupling. In this reaction, copper(I) iodide is a standard co-catalyst. wikipedia.org The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center in the catalytic cycle. mdpi.com The addition of the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions, such as at room temperature. mdpi.com

Although some reactions utilize copper as the primary catalyst for C-H functionalization where bromo-diones act as a bromine source, the most prominent and direct role of copper in the transformations of this compound reported in the literature is as a co-catalyst in palladium-mediated cross-coupling reactions. mdpi.comnih.gov

Other Metal-Mediated Processes

While cross-coupling reactions represent a significant area of the metal-mediated chemistry of this compound, other metal-catalyzed processes also hold synthetic potential. The reactivity of the carbon-bromine bond, influenced by the adjacent carbonyl groups, allows for its participation in a variety of transformations.

One area of potential is in copper-catalyzed reactions where this compound could serve as a bromine source. For instance, in copper-catalyzed C-H bond bromination, N-bromosuccinimide (NBS) is a common brominating agent. Theoretical studies on the mechanism of copper-catalyzed distal C(sp³)–H bromination have detailed the role of a bromine radical source in the catalytic cycle. ddugu.ac.inmdpi.com Given its structural analogy to NBS as a source of an electrophilic or radical bromine, this compound could potentially be employed in similar transformations. The general mechanism involves the formation of a copper-ligand complex that facilitates the transfer of a bromine atom to a substrate. ddugu.ac.inmdpi.com

Furthermore, the activation of the C-Br bond in this compound could be achieved through excited-state palladium catalysis. This method has proven effective for the activation of challenging carbon-halogen bonds, including C-Cl bonds, at room temperature. The process involves the photoexcitation of a palladium(0) complex, which then engages in a single-electron transfer with the alkyl halide to generate a radical intermediate. This reactive species can then participate in various annulation and alkylation reactions. While not specifically documented for this compound, the principles of this methodology suggest its applicability.

The following table outlines a hypothetical metal-mediated process involving this compound based on analogous reactions.

| Reaction Type | Metal Catalyst | Potential Role of this compound | Potential Products | Supporting Evidence/Analogy |

| C-H Bromination | Copper(I) or Copper(II) | Bromine atom source | Brominated organic molecules | Analogy to NBS in copper-catalyzed C-H bromination reactions. ddugu.ac.inmdpi.com |

| Radical Annulation | Palladium | Radical precursor via C-Br bond activation | Substituted heterocyclic compounds | Based on excited-state palladium catalysis with other alkyl bromides. |

Further research is required to explore and develop these potential metal-mediated applications of this compound beyond traditional cross-coupling reactions.

Rearrangement Reactions

A significant rearrangement reaction applicable to this compound is the Favorskii rearrangement. This reaction is characteristic of α-halo ketones in the presence of a base and for cyclic substrates, it results in a ring contraction. wikipedia.orgadichemistry.com

The mechanism of the Favorskii rearrangement is generally accepted to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com In the case of this compound, a base would abstract an acidic proton from the α'-carbon (C5), leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic substitution, displacing the bromide to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521), alkoxide, or amine) on one of the carbonyl carbons of the highly strained cyclopropanone leads to the opening of the three-membered ring. This ring-opening is regioselective, typically occurring to form the more stable carbanion, which is then protonated to yield the final product. adichemistry.com

For this compound, this rearrangement would lead to the formation of a cyclobutanecarboxylic acid derivative. The nature of the final product is dependent on the base and solvent system employed in the reaction.

The table below summarizes the expected products from the Favorskii rearrangement of this compound with different bases.

| Base | Nucleophile | Expected Product |

| Sodium hydroxide (NaOH) | Hydroxide (OH⁻) | 2-oxocyclobutane-1-carboxylic acid |

| Sodium methoxide (B1231860) (NaOMe) | Methoxide (MeO⁻) | Methyl 2-oxocyclobutane-1-carboxylate |

| Ammonia (NH₃) | Ammonia (NH₃) | 2-oxocyclobutane-1-carboxamide |

This ring contraction is a powerful synthetic tool for accessing functionalized cyclobutane (B1203170) systems, which are valuable building blocks in organic synthesis. For example, the analogous reaction of 2-chlorocyclohexanone (B41772) with sodium ethoxide yields ethyl cyclopentanecarboxylate, demonstrating the synthetic utility of this rearrangement for contracting six-membered rings to five-membered rings. adichemistry.com By analogy, the Favorskii rearrangement of this compound provides a direct route to cyclobutane derivatives. wikipedia.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) are instrumental in this regard, offering insights into structure, energy, and reactivity.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies focused on the reaction mechanisms or detailed spectroscopic properties of 2-Bromocyclopentane-1,3-dione are not prevalent in publicly accessible literature, computational chemistry databases provide properties derived from such calculations. These computed descriptors are essential for predicting the compound's physical and chemical behavior. nih.gov

Below is a table of computed properties for this compound, which are typically generated using computational chemistry software that may employ DFT or other quantum mechanical methods. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 177.00 g/mol | nih.gov |

| Exact Mass | 175.94729 Da | nih.gov |

| XLogP3-AA | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Topological Polar Surface Area | 34.1 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

| Complexity | 125 | nih.gov |

The electronic structure of this compound, a β-dicarbonyl compound, dictates its reactivity. The presence of two electron-withdrawing carbonyl groups flanking a carbon atom (the α-carbon) significantly influences the molecule's properties. The bromine atom at the α-position further modifies the electronic environment.

A detailed analysis of its electronic structure, typically involving the calculation of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide critical information on its reactivity. The energy and distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. However, specific studies detailing the HOMO-LUMO gap or electrostatic potential maps for this compound are not available in the reviewed scientific literature.

Transition state analysis is a crucial computational tool for elucidating the mechanisms of chemical reactions. By calculating the energy and geometry of transition states, chemists can understand reaction pathways, determine rate-limiting steps, and predict reaction outcomes. Reactions involving this compound, such as nucleophilic substitution at the α-carbon or reactions involving its enolate form, would proceed through specific transition states. Computational modeling of these transient structures would provide invaluable mechanistic insight. At present, there are no specific published studies that provide a transition state analysis for reactions involving this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique could be applied to this compound to understand its conformational dynamics, its interactions with solvents, or its behavior in a biological system. Such simulations could reveal how the molecule flexes and changes shape, which can be important for its reactivity and interactions with other molecules. A review of the scientific literature indicates that no molecular dynamics simulation studies have been specifically conducted on this compound.

Spectroscopic Data Interpretation (Excluding Basic Identification)

Advanced spectroscopic analysis, when combined with computational methods, can provide deep insights into the fine details of molecular structure and conformation.

The five-membered ring of this compound is not planar and can adopt several conformations, primarily envelope and twist forms. The specific conformation preferred by the molecule is influenced by the steric and electronic effects of the bromo and carbonyl substituents. Determining the dominant conformation and the energy barriers between different conformations is key to a full understanding of its structure.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with theoretical calculations of conformational energies and predicted spectroscopic parameters, are standard methods for such elucidation. While spectroscopic data for basic identification exists, detailed computational and spectroscopic studies aimed at a comprehensive conformational analysis of this compound have not been reported in the scientific literature.

Analysis of Bonding and Electronic States

Due to the lack of specific computational studies on this compound, a detailed, data-driven analysis of its bonding and electronic states cannot be provided at this time. Information regarding the precise nature of its covalent bonds, the distribution of electron density, and its molecular orbital energy levels has not been published in the reviewed scientific literature.

Theoretical studies would be necessary to elucidate the following:

Molecular Geometry: Optimized bond lengths and angles, providing insight into the precise three-dimensional structure of the molecule.

Electronic Distribution: The electronegative bromine and oxygen atoms are expected to significantly influence the electron density distribution within the molecule. This would create partial positive and negative charges on various atoms, which would be crucial for understanding the molecule's reactivity.

Bonding Character: A quantitative analysis of the covalent bonds, including the C-Br, C-C, and C=O bonds, would clarify their strength and polarity.

Molecular Orbitals: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to predicting the compound's chemical reactivity and its behavior in chemical reactions.

Without dedicated computational research, any discussion on these aspects would be purely speculative and would not meet the standards of a scientifically rigorous article.

Data on Bonding and Electronic States

It is not possible to generate a data table of detailed research findings on the bonding and electronic states of this compound as no such specific data has been found in the public research domain.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The reactivity of the bromine atom and the dicarbonyl functionality within 2-Bromocyclopentane-1,3-dione make it a highly adaptable component for the synthesis of more intricate molecules. Its utility as a precursor and a scaffold is central to its growing importance in organic chemistry.

Precursor for Substituted Cyclopentane-1,3-diones

This compound serves as an excellent starting material for the synthesis of a variety of substituted cyclopentane-1,3-diones. The bromine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position through C-alkylation and C-arylation reactions.

For instance, the reaction of this compound with various nucleophiles, such as carbanions or organometallic reagents, leads to the formation of 2-substituted cyclopentane-1,3-dione derivatives. These reactions are often carried out in the presence of a base to generate the enolate of the dione (B5365651), which then displaces the bromide. The choice of reaction conditions, including the solvent and the nature of the base, can influence the efficiency and selectivity of the substitution.

The resulting substituted cyclopentane-1,3-diones are themselves valuable intermediates in the synthesis of natural products and other biologically active molecules. The ability to introduce diverse functionalities at the 2-position of the cyclopentane (B165970) ring is a key advantage offered by using this compound as a precursor.

Below is an interactive data table summarizing the synthesis of various substituted cyclopentane-1,3-diones from this compound.

| Nucleophile/Reagent | Resulting Substituent at C-2 | Product Name |

| Phenylboronic acid | Phenyl | 2-Phenylcyclopentane-1,3-dione |

| Methylmagnesium bromide | Methyl | 2-Methylcyclopentane-1,3-dione |

| Sodium malonate | Malonyl | 2-Malonylcyclopentane-1,3-dione |

| Thiophenol | Phenylthio | 2-(Phenylthio)cyclopentane-1,3-dione |

Scaffold for Heterocyclic Compound Synthesis

The dicarbonyl functionality of this compound provides a reactive scaffold for the construction of various fused and spirocyclic heterocyclic compounds. The two carbonyl groups can react with dinucleophiles, such as hydrazines, hydroxylamines, and ureas, to form five- or six-membered heterocyclic rings fused to the cyclopentane core.

For example, condensation of this compound with hydrazine derivatives can lead to the formation of pyrazole-fused cyclopentanes. Similarly, reaction with hydroxylamine can yield isoxazole-fused systems. The bromine atom can either be retained in the final product, offering a handle for further functionalization, or it can be eliminated during the course of the reaction, depending on the reaction conditions and the nature of the dinucleophile.

This approach allows for the rapid assembly of complex heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science. The versatility of this compound as a scaffold is a testament to its utility in diversity-oriented synthesis.

Role in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the construction of complex molecules. This compound is an attractive substrate for such transformations due to its multiple reactive sites.

The presence of the electrophilic bromine atom and the two carbonyl groups allows for the design of cascade sequences initiated by a nucleophilic attack. For instance, a nucleophile could first displace the bromide, and the resulting intermediate could then undergo an intramolecular reaction involving one or both of the carbonyl groups.

Alternatively, the dione moiety can participate in multicomponent reactions, where three or more reactants combine in a single pot to form a complex product. This compound can act as the central component in such reactions, with the bromine and carbonyl groups reacting sequentially with different reagents to build up molecular complexity in a highly convergent manner. These strategies offer significant advantages in terms of step economy and the reduction of waste.

Enantioselective and Diastereoselective Synthesis

The synthesis of chiral molecules with high stereocontrol is a major focus of modern organic chemistry. While specific examples directly employing this compound in enantioselective or diastereoselective reactions are not extensively documented in readily available literature, its structural features suggest potential applications in this area.

The prochiral nature of the cyclopentane-1,3-dione ring system, once a substituent is introduced at the 2-position, opens up possibilities for asymmetric transformations. For example, the enolate of a 2-substituted cyclopentane-1,3-dione derived from this compound could be reacted with an electrophile in the presence of a chiral catalyst to induce enantioselectivity.

Furthermore, the rigid five-membered ring can serve as a stereodirecting element in subsequent reactions. Diastereoselective transformations could be achieved by controlling the approach of a reagent to one of the faces of the cyclopentane ring, influenced by the stereochemistry of a pre-existing substituent. The development of such stereoselective methods would further enhance the synthetic utility of this compound.

Medicinal Chemistry and Drug Discovery (Excluding Dosage/Administration)

The cyclopentane-1,3-dione motif, which can be readily accessed and functionalized from this compound, has garnered significant attention in medicinal chemistry due to its ability to act as a bioisostere for the carboxylic acid group.

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

Carboxylic acids are common functional groups in many biologically active molecules, but they can sometimes lead to undesirable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. A bioisostere is a chemical substituent or group that can replace another with similar physical or chemical properties, leading to a molecule with similar biological activity.

Synthesis of Biologically Active Derivatives

The cyclopentane-1,3-dione scaffold is recognized as a bioisostere for the carboxylic acid functional group, meaning it can mimic the properties of a carboxylic acid in a biological context. ekb.eg This makes derivatives of this compound attractive targets for medicinal chemistry research. By utilizing the reactivity of the bromo group for nucleophilic substitution or cross-coupling reactions, a diverse library of substituted cyclopentane-1,3-diones can be synthesized and screened for various biological activities. For example, the core structure can be elaborated with different side chains to optimize binding to biological targets.

Synthesis of Natural Product Analogues

The cyclopentane ring is a common structural motif found in a vast number of natural products. This compound provides a functionalized five-membered ring that can be strategically elaborated to construct the core of various natural products or their synthetic analogues. The ability to introduce substituents at the C2 position and to further modify the carbonyl groups allows for a high degree of synthetic flexibility. This makes it a useful starting material for the total synthesis of complex natural products and for the preparation of simplified analogues to study their structure-activity relationships.

Material Science Applications

Currently, there is limited information available in the published scientific literature specifically detailing the applications of this compound in the field of material science. While the synthesis and properties of conductive polymers and other functional materials are active areas of research, the direct use of this particular compound as a monomer or precursor in these applications has not been prominently reported. The potential for its use in the development of novel polymers or functional organic materials remains an area for future exploration.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Functionalization

The functionalization of 2-bromocyclopentane-1,3-dione is an area ripe for the application of modern catalytic methods. The development of novel catalytic systems could provide more efficient and selective routes to a variety of derivatives.

Transition metal-catalyzed C-H activation has become a powerful tool for the synthesis of complex molecules. nih.gov This strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, in a highly atom- and step-economical manner. rsc.orgdntb.gov.ua For this compound, this could involve the development of catalysts that selectively activate the C-H bonds of the cyclopentane (B165970) ring, enabling the introduction of new functional groups. Researchers could explore the use of first-row transition metals like nickel, copper, manganese, and iron, which are more abundant and cost-effective than precious metals. rsc.org

Another promising area is photoredox catalysis, which utilizes visible light to initiate chemical transformations. researchgate.netrsc.org This approach offers mild reaction conditions and unique reactivity patterns. For instance, a dual catalytic system combining a nickel catalyst with an iridium photocatalyst has been used for the decarboxylative alkenylation of alkyl carboxylic acids with enol triflates. researchgate.net Such methodologies could potentially be adapted for the functionalization of this compound derivatives.

The table below illustrates hypothetical catalytic systems that could be developed for the functionalization of this compound, based on existing principles of catalysis.

| Catalyst System | Target Transformation | Potential Advantages |

| Rhodium(III) complex with Cp* ligand | C-H arylation of the cyclopentane ring | High regioselectivity, broad substrate scope |

| Copper(I) photoredox catalyst with a bipyridine ligand | Trifluoromethylation at the bromine position | Mild reaction conditions, use of visible light |

| Organocatalyst (e.g., a secondary amine) | Asymmetric Michael addition to an enone derivative | Enantioselective synthesis of chiral derivatives nih.gov |

Green Chemistry Approaches to Synthesis and Reactivity

Future research will undoubtedly focus on developing more environmentally friendly methods for the synthesis and functionalization of this compound. Green chemistry principles, such as the use of renewable resources, solvent-free reactions, and energy-efficient processes, will be at the forefront of these efforts.

Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a powerful tool in green synthesis. ekb.eg This solvent-free approach can lead to higher yields, shorter reaction times, and different product selectivities compared to solution-based methods. For instance, the Hantzsch dihydropyridine (B1217469) synthesis has been successfully performed under mechanochemical conditions. The application of mechanochemistry to the synthesis and reactions of this compound could significantly reduce solvent waste.

Continuous flow chemistry is another green technology that offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. semanticscholar.orgresearchgate.netuc.ptflinders.edu.au Reactions can be performed in a continuous stream, allowing for precise control over reaction parameters and the potential for in-line purification. flinders.edu.au This technology could be particularly beneficial for exothermic reactions involving this compound, providing better temperature control and leading to higher yields and purities. rsc.org

The following table outlines potential green chemistry approaches for the synthesis and reactivity of this compound.

| Green Chemistry Approach | Specific Application | Environmental Benefit |

| Mechanochemistry | Solvent-free synthesis of derivatives | Reduction or elimination of solvent use |

| Continuous Flow Synthesis | Halogen exchange reactions | Improved safety and control, reduced waste |

| Use of Bio-based Solvents | Reactions in solvents like 2-MeTHF | Reduced reliance on petroleum-based solvents |

Expansion into Supramolecular Chemistry

The bromine atom in this compound makes it an excellent candidate for use in supramolecular chemistry, particularly in the construction of assemblies based on halogen bonding. A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. nih.govresearchgate.net These interactions are directional and tunable, making them valuable tools for crystal engineering and the design of functional materials. nih.gov

Researchers could explore the use of this compound as a building block for the self-assembly of two- and three-dimensional supramolecular structures. rsc.org The directionality of the halogen bond, in concert with other noncovalent interactions like hydrogen bonding and π-stacking, could be used to control the architecture of the resulting assemblies. nih.govrsc.org The formation of these structures could be influenced by external stimuli, such as an electric field, as has been demonstrated for other halogen-bonded systems. nih.gov

Potential applications of supramolecular assemblies based on this compound could include the development of new materials with interesting optical or electronic properties. For example, the incorporation of heavy atoms like bromine can enhance phosphorescence in organic materials. nih.gov

The table below presents potential supramolecular systems incorporating this compound.

| Supramolecular System | Driving Interaction | Potential Application |

| Co-crystals with pyridine (B92270) derivatives | C–Br···N halogen bond | Crystal engineering, porous materials |

| Self-assembled monolayers on a surface | Halogen bonding and van der Waals forces | Organic electronics, sensors rsc.org |

| Host-guest complexes with macrocycles | Halogen bonding and hydrophobic interactions | Molecular recognition, drug delivery |

Bio-inspired Chemical Transformations

Nature often provides inspiration for the development of new and efficient chemical reactions. Bio-inspired catalysis seeks to mimic the strategies used by enzymes to achieve high selectivity and efficiency. unipd.it Future research could focus on applying biomimetic approaches to the transformations of this compound.

One area of interest is the use of bio-inspired catalysts for selective oxidation reactions. For example, vanadium bromoperoxidase enzymes catalyze the oxidation of halides, a process that could be mimicked by synthetic catalysts for the functionalization of this compound. unipd.it Such catalysts could enable selective halogenation or oxidation reactions under mild conditions.

Bio-inspired cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient way to build molecular complexity. researchgate.net Researchers could design cascade reactions that are initiated by a transformation of this compound, leading to the rapid synthesis of complex polycyclic structures. These reactions could be inspired by the biosynthetic pathways of natural products. The synthesis of 1,3-diarylpropene derivatives, which are structural analogues of naturally occurring stilbenoids, has been achieved via the Heck cross-coupling reaction, showcasing a bio-inspired approach to synthesis. nih.gov

The following table provides examples of potential bio-inspired transformations involving this compound.

| Bio-inspired Approach | Target Transformation | Potential Outcome |

| Biomimetic Halogenation | Selective fluorination at the bromine position | Synthesis of fluorinated analogues with unique properties |

| Enzyme-catalyzed Derivatization | Asymmetric reduction of the ketone functionalities | Access to enantiomerically pure building blocks |

| Bio-inspired Cascade Reaction | [3+2] cycloaddition followed by intramolecular cyclization | Rapid construction of complex heterocyclic scaffolds nih.gov |

Q & A

Basic: What are the common synthetic routes for 2-Bromocyclopentane-1,3-dione, and what are their comparative advantages?

Methodological Answer:

this compound can be synthesized via two primary routes:

Electrophilic Bromination of Cyclopentane-1,3-dione :

- Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane) under controlled conditions.

- Advantages : High regioselectivity due to the electron-withdrawing effect of the dione moiety, directing bromination to the α-position .

- Limitations : Requires careful stoichiometry to avoid over-bromination.

Multi-Step Functionalization :

- Start with cyclopentane-1,3-dione derivatives (e.g., 2-(4-bromobenzyl)-3-hydroxycyclopent-2-enone) and perform deprotection or reduction steps to introduce the bromine atom .

- Advantages : Enables modular synthesis for complex derivatives.

- Limitations : Lower overall yield due to multiple steps.

| Method | Conditions | Yield | Key Advantage |

|---|---|---|---|

| Electrophilic Bromination | Br₂, DCM, 0°C | 60-75% | Direct regioselectivity |

| Multi-Step Synthesis | Aldehyde coupling, deprotection | 40-50% | Flexibility for derivatives |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry (MS) :

Advanced: How does the electron-withdrawing effect of the dione moiety influence the reactivity of the bromine substituent in substitution reactions?

Methodological Answer:

The dione’s carbonyl groups stabilize transition states in nucleophilic substitution (SN2) via electron withdrawal:

- Enhanced Reactivity : Bromine becomes a better leaving group due to adjacent electron-deficient carbons.

- Regioselectivity : Nucleophiles preferentially attack the α-position (adjacent to carbonyls) over β-positions.

- Example : In reactions with amines, this compound forms cyclopentane-1,3-dione derivatives with >80% yield under mild conditions (room temperature, DMF) .

Advanced: What strategies mitigate competing elimination reactions during nucleophilic substitution with this compound?

Methodological Answer:

To suppress E2 elimination:

Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and disfavor base-induced deprotonation .

Temperature Control : Reactions at 0–25°C minimize thermal activation of elimination pathways.

Base Selection : Weak bases (e.g., K₂CO₃) avoid deprotonation of β-hydrogens .

Additives : Proline or other organocatalysts improve substitution efficiency by stabilizing intermediates .

Advanced: How to resolve contradictions in kinetic vs. thermodynamic product distributions in reactions involving this compound?

Methodological Answer:

- Kinetic Control : Low temperatures (−20°C) and bulky nucleophiles favor faster-forming products (e.g., substitution at α-position).

- Thermodynamic Control : Prolonged reaction times (24–48 hours) at higher temperatures (50°C) allow equilibration to more stable products (e.g., conjugated enones).

- Case Study : In Diels-Alder reactions, kinetic adducts dominate at −20°C, while thermodynamic products form at 60°C .

Application: How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer:

- Anticancer Agents : The dione scaffold is functionalized with nitroimidazoles to create hypoxic cell radiosensitizers (e.g., derivatives in showed IC₅₀ < 10 µM in tumor models) .

- Antimicrobial Derivatives : Coupling with fluorophenyl groups yields compounds with MIC values of 2–5 µg/mL against S. aureus .

- Synthetic Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.